molecular formula C23H26N2O5 B2381265 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide CAS No. 921524-56-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide

Cat. No.: B2381265
CAS No.: 921524-56-3
M. Wt: 410.47
InChI Key: KDGVVWRHCNXNCJ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : The compound is involved in the synthesis of novel fused pentacyclic systems, as demonstrated in the dehydration of related compounds, leading to new structures with potential applications in medicinal chemistry (Ukhin et al., 2011).

  • Spectroscopic and X-ray Diffraction Studies : Benzimidazole-tethered oxazepine hybrids, which are structurally related to the compound , have been synthesized and studied. These compounds display promising nonlinear optical (NLO) properties and could have potential applications in NLO devices (Almansour et al., 2016).

  • Diastereoselective Synthesis : The compound is used in stereocontrolled synthesis methods. For example, a diastereoselective preparation of tetrahydrobenzo[f][1,4]oxazepines, with potential applications in drug development, has been achieved (Banfi et al., 2013).

  • Process Development for Kinase Inhibitors : The benzoxazepine core, a component of the compound, is significant in kinase inhibitors. Research on scalable synthesis of related compounds highlights its importance in pharmaceutical manufacturing (Naganathan et al., 2015).

  • Photophysical Properties : Related compounds, such as dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, exhibit strong blue emission, indicating potential applications in photochemistry and materials science (Petrovskii et al., 2017).

  • Enantioselective Allylation : It plays a role in the asymmetric allylation of cyclic imines, leading to the synthesis of chiral nitrogen-containing heterocycles. This has implications for the development of enantiomerically pure pharmaceuticals (Cai et al., 2020).

  • Multicomponent Synthesis : It is used in novel one-pot multicomponent syntheses, leading to the creation of new chemical compounds, highlighting its versatility in organic synthesis (Shaabani et al., 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-6-12-25-17-11-10-15(13-19(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-18(28-4)20(16)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGVVWRHCNXNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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